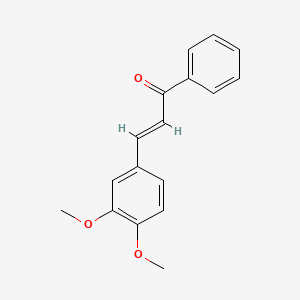

3,4-Diméthoxychalcone

Vue d'ensemble

Description

La 3,4-Diméthoxychalcone est un composé chimique appartenant à la famille des chalcones, qui se caractérise par la présence de deux cycles aromatiques liés par un système carbonylé α,β-insaturé à trois atomes de carbone. Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques et de ses applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Caloric Restriction Mimetic

3,4-Dimethoxychalcone is recognized as a caloric restriction mimetic (CRM), which means it can induce effects similar to those of caloric restriction without the need for reduced caloric intake. This property is significant for promoting longevity and healthspan.

- Mechanism of Action : The compound enhances autophagy by activating transcription factors such as TFEB (Transcription Factor EB) and TFE3 (Transcription Factor E3). These factors are crucial for the transcription of genes involved in lysosomal biogenesis and autophagy regulation .

- Functional Recovery in Spinal Cord Injury : In studies involving spinal cord injury models, 3,4-Dimethoxychalcone has been shown to reduce glial scar formation and motor neuron death, leading to improved functional recovery. This effect is attributed to its ability to inhibit pyroptosis and necroptosis while promoting autophagy .

Cardiovascular Health

The compound has demonstrated cardioprotective effects, making it a candidate for cardiovascular disease management.

- Autophagy Induction : Research indicates that 3,4-Dimethoxychalcone induces autophagy in various cardiovascular-relevant cell types. This induction helps in preventing age-associated diseases such as atherosclerosis .

- In Vivo Studies : In animal models, the compound has been shown to protect against myocardial infarction and improve outcomes following coronary artery ligation. The cardioprotective effects are linked to enhanced autophagic activity in cardiomyocytes .

Cancer Treatment

3,4-Dimethoxychalcone has potential applications in cancer therapy due to its ability to enhance the efficacy of anticancer treatments.

- Enhancement of Chemotherapy : Studies suggest that the compound improves the effectiveness of chemotherapy agents by promoting autophagy in cancer cells. This process can lead to increased cancer cell death and better therapeutic outcomes .

- Mechanistic Insights : The activation of TFEB and TFE3 by 3,4-Dimethoxychalcone plays a crucial role in mediating these anticancer effects. By enhancing autophagic flux, the compound may help in overcoming drug resistance commonly seen in cancer therapies .

Summary of Findings

The following table summarizes key findings related to the applications of 3,4-Dimethoxychalcone:

Case Studies

Several case studies have illustrated the therapeutic potential of 3,4-Dimethoxychalcone:

- Spinal Cord Injury Model : In an experimental setup involving spinal cord injury, treatment with 3,4-Dimethoxychalcone resulted in significant reductions in neuronal damage and improvements in motor function due to its dual action on autophagy and cell death pathways .

- Atherosclerosis Prevention : In models of atherosclerosis, 3,4-Dimethoxychalcone was effective in preventing neointimal hyperplasia by inducing autophagy in endothelial cells and macrophages, suggesting its potential as a preventive agent against cardiovascular diseases .

Mécanisme D'action

Target of Action

3,4-Dimethoxychalcone (3,4-DC) is a caloric restriction mimetic that primarily targets Transcription Factor EB (TFEB) . TFEB is a master regulator of lysosomal biogenesis and autophagy . It also interacts with several cell lines from endothelial, myocardial, and myeloid/macrophagic origin .

Mode of Action

3,4-DC induces autophagy through the activation of TFEB . It enhances TFEB-mediated autophagy, leading to the aggregation of the autophagosome marker GFP-LC3 in the cytoplasm of cells . This process is indicative of autophagic flux .

Biochemical Pathways

The compound affects the AMPK-TRPML1-calcineurin signaling pathway . It also has an impact on oxidative stress, pyroptosis, necroptosis, and autophagy . These pathways are crucial for the functional recovery from spinal cord injury .

Pharmacokinetics

It has been demonstrated that the compound can be applied locally or administered intraperitoneally to exert its effects . More research is needed to fully understand the ADME properties of 3,4-DC and their impact on its bioavailability.

Result of Action

3,4-DC enhances autophagy and alleviates pyroptosis and necroptosis after spinal cord injury . It reduces glial scar area and motor neuron death, thereby improving functional recovery after spinal cord injury .

Action Environment

The action of 3,4-DC can be influenced by environmental factors. For instance, in the context of spinal cord injury, the local application of 3,4-DC was able to maintain the lumen of vessels and reduce neointima lesions . In genetically predisposed ApoE−/− mice fed an atherogenic diet, intraperitoneal injections of 3,4-DC significantly reduced the number of atherosclerotic lesions in the aorta .

Analyse Biochimique

Biochemical Properties

3,4-Dimethoxychalcone induces autophagy in several cell lines from endothelial, myocardial, and myeloid/macrophagic origin . This is demonstrated by the aggregation of the autophagosome marker GFP-LC3 in the cytoplasm of cells, as well as the downregulation of its nuclear pool indicative of autophagic flux .

Cellular Effects

3,4-Dimethoxychalcone has been shown to have a significant impact on various types of cells and cellular processes. It induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis . In the vein graft model, local application of 3,4-DC was able to maintain the lumen of vessels and reduce neointima lesions .

Molecular Mechanism

The molecular mechanism of 3,4-Dimethoxychalcone involves the induction of autophagy through activation of the transcription factors TFE3 and TFEB . It also alleviates pyroptosis and necroptosis after spinal cord injury .

Temporal Effects in Laboratory Settings

It has been shown to induce autophagy in several cell lines .

Dosage Effects in Animal Models

In animal models, the effects of 3,4-Dimethoxychalcone vary with different dosages. For instance, in a contusion SCI model in mice, it was found to exert a neuroprotective effect .

Metabolic Pathways

It is known to induce autophagy, which is an evolutionarily conserved cellular process culminating in the lysosomal degradation of dispensable and potentially harmful material present in the cytoplasm of cells .

Subcellular Localization

The subcellular localization of 3,4-Dimethoxychalcone is primarily in the cytoplasm of cells, as demonstrated by the aggregation of the autophagosome marker GFP-LC3 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 3,4-Diméthoxychalcone peut être synthétisée par la réaction de condensation de Claisen-Schmidt. Cela implique la réaction de la 3,4-diméthoxybenzaldéhyde avec l'acétophénone en présence d'une base telle que l'hydroxyde de sodium ou l'hydroxyde de potassium dans une solution d'éthanol. La réaction se déroule généralement sous reflux pendant plusieurs heures, suivie d'une purification par recristallisation .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle la réaction de condensation de Claisen-Schmidt. Cela peut impliquer l'optimisation des conditions réactionnelles, telles que la température, le solvant et la concentration du catalyseur, afin d'obtenir des rendements et une pureté plus élevés .

Analyse Des Réactions Chimiques

Types de réactions : La 3,4-Diméthoxychalcone subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des époxydes correspondants ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le système carbonylé α,β-insaturé en alcools saturés.

Substitution : Des réactions de substitution électrophile aromatique peuvent se produire sur les cycles aromatiques, introduisant divers substituants.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants peuvent être employés dans des conditions appropriées.

Principaux produits formés :

Oxydation : Époxydes et autres dérivés oxydés.

Réduction : Alcools saturés.

Substitution : Diverses chalcones substituées en fonction des réactifs utilisés.

Comparaison Avec Des Composés Similaires

4,4’-Dimethoxychalcone: Another chalcone derivative with similar autophagy-inducing properties.

Spermidine: A natural polyamine with autophagy-inducing activity.

Triethylene tetramine: A synthetic compound known for its autophagy-inducing effects.

Uniqueness: 3,4-Dimethoxychalcone stands out due to its broader autophagy-inducing activity compared to other chalcones and its potential therapeutic applications in neuroinflammatory and cardiovascular diseases .

Activité Biologique

3,4-Dimethoxychalcone (3,4-DC) is a compound of significant interest in pharmacological research due to its diverse biological activities. It belongs to the chalcone class of flavonoids and has been identified as a caloric restriction mimetic (CRM), which has implications for various health conditions, particularly those related to autophagy and cardiovascular diseases.

Autophagy Induction

3,4-DC has been shown to induce autophagy across various cell types, including endothelial cells, cardiomyocytes, and macrophages. This induction is mediated through the activation of transcription factors such as TFEB (transcription factor EB), which plays a crucial role in lysosomal biogenesis and autophagic flux. In studies, 3,4-DC treatment resulted in the aggregation of the autophagosome marker LC3 in the cytoplasm, indicating enhanced autophagic activity .

Inhibition of Cell Death Pathways

Research indicates that 3,4-DC can inhibit pyroptosis and necroptosis—two forms of programmed cell death—by enhancing autophagy. This effect contributes to improved functional recovery in models of spinal cord injury (SCI), where 3,4-DC reduced glial scar formation and motor neuron death . The compound's ability to modulate these pathways suggests potential therapeutic applications in neuroinflammatory diseases.

Preclinical Evidence

Atherosclerosis Models

In vivo studies using mouse models of atherosclerosis have demonstrated that 3,4-DC can significantly reduce neointimal hyperplasia and aortic lesions. These findings suggest that the compound may have protective effects against cardiovascular diseases by acting directly on vascular cells rather than through systemic metabolic changes .

Neuroprotective Effects

In models of spinal cord injury, 3,4-DC treatment led to enhanced recovery outcomes. RNA sequencing analyses revealed that it influences pathways associated with oxidative stress and cellular survival mechanisms . The compound's neuroprotective properties are attributed to its ability to promote autophagy while inhibiting detrimental cell death pathways.

Summary of Biological Activities

The following table summarizes key biological activities and effects of 3,4-Dimethoxychalcone:

Case Studies

- Atherosclerosis Prevention : In a study involving ApoE−/− mice fed an atherogenic diet, administration of 3,4-DC resulted in significant reductions in plaque formation and vascular inflammation. The study highlighted the compound's role as an autophagy inducer that directly affects vascular health .

- Spinal Cord Injury Recovery : A preclinical model demonstrated that treatment with 3,4-DC led to reduced neuronal death and improved motor function post-injury. The underlying mechanism was linked to enhanced autophagy and decreased levels of inflammatory markers associated with cell death .

Propriétés

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-16-11-9-13(12-17(16)20-2)8-10-15(18)14-6-4-3-5-7-14/h3-12H,1-2H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHZPTCZLWATBZ-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53744-27-7, 5416-71-7 | |

| Record name | NSC237973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone,4-dimethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC11868 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of 3,4-Dimethoxychalcone (3,4-DC) at the cellular level?

A1: 3,4-Dimethoxychalcone acts as a caloric restriction mimetic (CRM). [, ] This means it can mimic the beneficial effects of caloric restriction, a dietary intervention known to promote health and longevity. 3,4-DC achieves this by stimulating a cellular process called autophagy, specifically macroautophagy, which is responsible for degrading and recycling cellular components. [, ] 3,4-DC triggers autophagy by activating the transcription factors TFEB and TFE3, which then promote the expression of genes involved in autophagy. []

Q2: How does 3,4-Dimethoxychalcone influence autophagy in the context of spinal cord injury?

A2: Research indicates that 3,4-Dimethoxychalcone promotes functional recovery after spinal cord injury by enhancing TFEB-mediated autophagy. [] This upregulation of autophagy helps to inhibit two other forms of cell death, pyroptosis and necroptosis, further contributing to its protective effect in this context. []

Q3: What role does the AMPK-TRPML1-calcineurin signaling pathway play in the activity of 3,4-Dimethoxychalcone?

A3: Studies suggest that 3,4-Dimethoxychalcone can partially regulate TFEB activity through the AMPK-TRPML1-calcineurin signaling pathway. [] This pathway is known to be involved in various cellular processes, including autophagy regulation, and its modulation by 3,4-DC adds another layer to the compound's mechanism of action. []

Q4: What is the significance of TFEB in the therapeutic effects of 3,4-Dimethoxychalcone, particularly in cardiac ischemia/reperfusion injury?

A4: Research indicates that TFEB plays a crucial role in the cardioprotective effects of 3,4-Dimethoxychalcone. [] During ischemia/reperfusion injury, TFEB activation leads to the upregulation of autophagy, which can become dysregulated and lead to a form of cell death called autosis. [] 3,4-DC, by activating TFEB, can exacerbate this autophagic activity and potentially worsen myocardial injury in this specific context. []

Q5: What are the potential therapeutic applications of 3,4-Dimethoxychalcone based on its observed biological activities?

A5: Based on its biological activity, 3,4-Dimethoxychalcone has shown potential in preclinical studies for several therapeutic applications:

- Cancer Therapy: 3,4-DC has demonstrated the ability to enhance the efficacy of anticancer chemotherapy, potentially through its influence on the immune system and tumor microenvironment. [] More research is necessary to explore its potential as an adjuvant therapy.

- Neuroprotection: The compound's ability to reduce glial scar formation and promote functional recovery after spinal cord injury suggests potential for neuroprotective therapies. [] Further research is needed to explore applications in other neurological conditions.

Q6: What is the molecular formula and weight of 3,4-Dimethoxychalcone?

A6: The molecular formula of 3,4-Dimethoxychalcone is C17H16O3. Its molecular weight is 268.3 g/mol. []

Q7: What spectroscopic data is available to characterize 3,4-Dimethoxychalcone?

A7: Several research papers mention the use of various spectroscopic techniques to characterize 3,4-Dimethoxychalcone:

- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups within the molecule. [, , , ]

- Nuclear Magnetic Resonance (NMR): Both 1H NMR and 13C NMR are used to determine the structure and confirm the identity of the compound. [, , , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to analyze the purity of the synthesized compound and confirm its molecular weight. [, , , ]

- UV-Vis Spectrophotometry: This technique is used to measure the ultraviolet (UV) absorbance of 3,4-Dimethoxychalcone, which is relevant to its potential use in sunscreen products. [, , , ]

Q8: Has 3,4-Dimethoxychalcone demonstrated any potential for use in sunscreen formulations?

A8: Yes, research indicates that 3,4-Dimethoxychalcone possesses properties that make it a candidate for sunscreen formulations:

- UV Absorption: It exhibits UV absorption capabilities, particularly in the UVA range, making it potentially beneficial for protecting the skin from harmful UV radiation. [, , , ]

- Antioxidant Activity: 3,4-DC exhibits antioxidant activity, which can further contribute to its protective effects against UV-induced skin damage. [, , ]

- Formulation Potential: Studies have explored incorporating 3,4-Dimethoxychalcone into various topical formulations, including gels, creams, and microemulsions, to assess its stability and efficacy as a sunscreen agent. [, , ]

Q9: Does the structure of 3,4-Dimethoxychalcone lend itself to forming stable formulations?

A9: Research suggests that 3,4-Dimethoxychalcone can be formulated into stable topical preparations:

- Gel Formulations: Studies have successfully incorporated 3,4-DC into gel formulations, demonstrating good physical stability over time. [, ]

- Cream Formulations: Research has shown that 3,4-DC can be incorporated into cream formulations with good stability profiles, suitable for topical application. []

- Microemulsions: Investigations into microemulsions containing 3,4-DC have shown promise in terms of stability and potential for enhancing skin penetration. []

Q10: How does the chemical structure of chalcones relate to their biological activity, specifically focusing on 3,4-Dimethoxychalcone?

A10: The core structure of chalcones, including 3,4-Dimethoxychalcone, features an α,β-unsaturated carbonyl system, which contributes significantly to their biological activity. [] Modifications to this core structure, such as the addition of different substituents, can alter their reactivity and influence their biological effects:

- Methoxy Groups: The presence of methoxy groups at the 3 and 4 positions of the B-ring in 3,4-Dimethoxychalcone is thought to contribute to its anti-inflammatory activity. []

- Hydroxy Groups: While 3,4-DC does not have hydroxy groups on the A-ring, other chalcones with hydroxy groups often exhibit increased radical scavenging activity and antioxidant potential. []

- Michael Acceptor Reactivity: The α,β-unsaturated carbonyl system of chalcones makes them Michael acceptors, allowing them to react with nucleophilic sulfhydryl groups on proteins. This reactivity is thought to be crucial for their ability to modulate cellular signaling pathways and exert biological effects. []

Q11: What in vitro studies have been conducted to investigate the antileishmanial activity of 3,4-Dimethoxychalcone and related chalcones?

A11: In vitro studies have explored the antileishmanial activity of 3,4-Dimethoxychalcone and other naturally occurring chalcones:

- Activity against Leishmania species: Research has demonstrated the activity of 3,4-DC against Leishmania donovani, L. infantum, L. enrietii, and L. major, indicating its potential as a starting point for developing antileishmanial agents. []

- Mechanism of Action: While the precise mechanism of action against Leishmania is still under investigation, it is believed that chalcones like 3,4-DC may interfere with parasite-specific metabolic pathways or essential enzymes. []

- Cytotoxicity: It is important to note that 3,4-DC and other antileishmanial chalcones have also shown some level of cytotoxicity towards mammalian cells in vitro. [] Further research is needed to develop analogs with improved selectivity and reduced toxicity.

Q12: Has the potential for 3,4-Dimethoxychalcone to act as an inhibitor of the epidermal growth factor receptor (EGFR) been explored through computational methods?

A12: Yes, molecular docking studies have been employed to assess the potential of 3,4-Dimethoxychalcone and its derivatives as EGFR inhibitors:

- Binding Affinity: Computational simulations have shown that 3,4-DC and related compounds can dock into the active site of EGFR, suggesting potential as inhibitors of this receptor tyrosine kinase. []

- Structure-Activity Relationship: Modifications to the chalcone structure, such as the introduction of hydroxy groups, have been shown to influence their binding affinity for EGFR in silico, providing insights for the development of more potent analogs. []

- Pharmacokinetic Predictions: Computational platforms, such as pkCSM, have been used to predict the pharmacokinetic properties of 3,4-DC, including absorption, distribution, metabolism, excretion, and toxicity, providing valuable information for further drug development efforts. []

Q13: What analytical techniques are commonly employed for the characterization, quantification, and monitoring of 3,4-Dimethoxychalcone?

A13: Researchers use various analytical techniques for characterizing, quantifying, and monitoring 3,4-Dimethoxychalcone:

- Chromatographic Techniques: High-performance liquid chromatography (HPLC) is commonly used to separate, identify, and quantify 3,4-DC in complex mixtures, such as plant extracts or biological samples. []

- Spectroscopic Methods: UV-Vis spectrophotometry is employed for quantifying 3,4-DC in solutions based on its specific absorbance properties. []

- Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry, enabling accurate identification and quantification of 3,4-DC in complex matrices. []

Q14: What is the historical context and are there any significant milestones in the research of 3,4-Dimethoxychalcone?

A14: While a comprehensive historical overview of 3,4-Dimethoxychalcone research is beyond the scope of this Q&A, some key milestones include:

- Early Synthesis and Characterization: The synthesis and initial characterization of 3,4-DC likely occurred in the early to mid-20th century, as chalcones have been a subject of chemical synthesis for many decades. []

- Discovery of Biological Activities: Research into the biological activities of 3,4-DC, including its anti-inflammatory, antioxidant, and potential anticancer properties, has gained momentum in recent decades. []

- Identification as a Caloric Restriction Mimetic: The identification of 3,4-DC as a caloric restriction mimetic, capable of inducing autophagy and promoting health benefits associated with caloric restriction, represents a significant milestone in understanding its therapeutic potential. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.